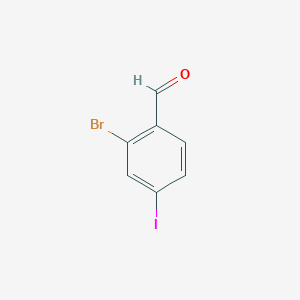

2-Bromo-4-iodobenzaldehyde

Descripción

Significance of Halogenated Benzaldehydes as Versatile Chemical Building Blocks

Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) through the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms (fluorine, chlorine, bromine, or iodine). nih.govmdpi.com This substitution significantly alters the chemical and physical properties of the molecule, rendering these compounds highly versatile intermediates in a multitude of industrial and pharmaceutical applications. nih.govmdpi.com

The presence of halogen substituents enhances the reactivity of the aromatic ring, making these aldehydes valuable precursors for the synthesis of pharmaceuticals, active pharmaceutical ingredients (APIs), pesticides, dyes, and pigments. nih.govmdpi.com Their utility is further broadened by their capacity to undergo a range of chemical transformations. nih.gov Key reactions include:

Substitution Reactions: The halogen atoms can be replaced by various nucleophiles, enabling the creation of diverse derivatives. smolecule.com

Oxidation and Reduction: The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com

Coupling Reactions: These compounds are excellent substrates in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic structures. smolecule.com

Condensation Reactions: They can react with activated methylenes to form α,β-unsaturated ketones, including medicinally relevant chalcones. organic-chemistry.org

The specific nature and position of the halogen atoms on the benzaldehyde ring provide a powerful tool for chemists to control reaction selectivity and fine-tune the electronic properties of the target molecules.

Overview of the Research Landscape for 2-Bromo-4-iodobenzaldehyde

This compound is a di-halogenated benzaldehyde with the molecular formula C₇H₄BrIO. nih.gov Its structure, featuring a bromine atom at the 2-position, an iodine atom at the 4-position, and an aldehyde group at the 1-position of the benzene ring, gives it a unique reactivity profile.

While there is a body of research on halogenated benzaldehydes generally, comprehensive thermodynamic data for many specific compounds, including this compound, remains relatively scarce. nih.govmdpi.com Existing research primarily focuses on its role as a chemical intermediate and reagent in organic synthesis. It is commercially available from various suppliers, indicating its use in both laboratory-scale research and potentially larger-scale production. echemi.comcalpaclab.com

The compound is noted for its utility in synthesizing more complex molecules, such as isoquinoline (B145761) derivatives, and as a photochemical reagent for introducing aryl groups into organic compounds. cymitquimica.comechemi.com The differential reactivity of the carbon-bromine versus the carbon-iodine bond is a key area of interest, allowing for selective, stepwise reactions. For instance, in transition metal-catalyzed reactions, the C-I bond is typically more reactive than the C-Br bond, enabling regioselective functionalization. shu.ac.uk

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₄BrIO | nih.govechemi.com |

| Molecular Weight | 310.91 g/mol | nih.govechemi.com |

| Melting Point | 112-114 °C | echemi.comechemi.com |

| Boiling Point | 313 °C at 760 mmHg | echemi.comechemi.com |

| Density | 2.231 g/cm³ | echemi.comechemi.com |

| CAS Number | 261903-03-1 | nih.govechemi.com |

Rationale for In-depth Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. Its distinct substitution pattern, with two different halogens ortho and para to the aldehyde, presents a compelling case for detailed study.

The primary rationale for its investigation lies in its utility for regioselective synthesis . The significant difference in reactivity between the iodine and bromine substituents allows chemists to perform selective cross-coupling or substitution reactions. The carbon-iodine bond can be selectively functionalized while leaving the carbon-bromine bond intact for subsequent transformations, a crucial strategy in the multi-step synthesis of complex target molecules. shu.ac.ukvulcanchem.com This makes it a valuable tool for building molecular complexity in a controlled manner.

Furthermore, the general scarcity of thorough thermodynamic and physicochemical data for many poly-halogenated aromatic compounds provides a strong impetus for fundamental research. nih.govmdpi.com A deeper understanding of properties such as bond dissociation energies, electronic effects, and conformational preferences of this compound can inform predictive models for reactivity and guide the design of new synthetic methodologies.

Finally, as a key building block for pharmaceuticals and other functional materials, optimizing its synthesis and understanding its full range of chemical reactivity is of significant academic and industrial interest. smolecule.comlookchem.com Exploring its potential in novel applications, such as the development of smart materials or new catalytic systems, continues to be a valid and important area of research. chemrxiv.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXWSLYZGNDHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660765 | |

| Record name | 2-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261903-03-1 | |

| Record name | 2-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Iodobenzaldehyde

Strategies Involving Direct Halogenation of Benzaldehyde (B42025) Precursors

Direct halogenation of a benzaldehyde scaffold is a primary approach, which can be accomplished by starting with either a brominated or an iodinated precursor and introducing the second halogen in a subsequent step. The success of these strategies hinges on achieving the desired regioselectivity.

Synthesizing 2-bromo-4-iodobenzaldehyde by brominating 4-iodobenzaldehyde (B108471) presents a regiochemical challenge. The iodine atom is an ortho, para-director, while the aldehyde group is a meta-director. For the incoming bromine electrophile, the C2 position is ortho to the iodine and ortho to the aldehyde, while the C3 position is ortho to the iodine and meta to the aldehyde. Direct electrophilic bromination often leads to a mixture of products.

To overcome this, modern synthetic methods employ directing groups to achieve high regioselectivity. A plausible strategy involves the palladium-catalyzed ortho-bromination of a 4-iodobenzaldehyde derivative. While not specifically detailed for this exact molecule in the reviewed literature, the principle has been established for various benzaldehydes. This would involve a C-H activation approach where the aldehyde is temporarily converted into an imine, which then acts as a directing group to guide the bromination to the C2 position.

An alternative and more electronically favorable approach is the regioselective iodination of 2-bromobenzaldehyde. In this precursor, the bromine atom is an ortho, para-director, and the aldehyde is a meta-director. The target C4 position is para to the bromine atom, making it the most sterically accessible and electronically activated position for electrophilic substitution.

The iodination can be carried out using various established methods for aromatic iodination. A common method involves the use of elemental iodine in the presence of a strong oxidizing agent, such as nitric acid or a silver salt, to generate the electrophilic iodine species in situ. Another effective reagent is N-Iodosuccinimide (NIS), often activated by an acid catalyst.

Table 1: Representative Conditions for Iodination of an Activated Aromatic Ring

| Reagent System | Oxidant/Catalyst | Typical Solvent | Key Feature |

|---|---|---|---|

| Iodine (I₂) | Silver Nitrate (AgNO₃) | Methanol (B129727) | Silver assists in activating the iodine for electrophilic attack. erowid.org |

| Iodine (I₂) | Iodic Acid (HIO₃) | Ethanol | A practical and efficient metal-free method for iodinating activated rings. researchgate.net |

| N-Iodosuccinimide (NIS) | Acid Catalyst (e.g., TFA) | Acetonitrile | Provides a source of electrophilic iodine under mild conditions. |

A sequential halogenation protocol starting directly from benzaldehyde is synthetically challenging due to the difficulty in controlling the regiochemistry of both halogenation steps. The aldehyde group directs incoming electrophiles to the meta position, whereas the first introduced halogen (either bromine or iodine) would direct subsequent substitutions to its ortho and para positions. Achieving the specific 2,4-disubstitution pattern would likely result in low yields and a complex mixture of isomers. Therefore, a stepwise synthesis using purified intermediates, as described in the preceding sections, is the more practical and commonly employed strategy.

Palladium-Catalyzed Synthetic Routes to this compound

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective synthesis of substituted aromatics. nih.gov This approach is particularly useful for achieving substitution patterns that are difficult to access through classical electrophilic aromatic substitution. The synthesis of this compound can be envisioned through a palladium-catalyzed ortho-C-H bromination of 4-iodobenzaldehyde.

This transformation typically utilizes a directing group to guide the palladium catalyst to the desired C-H bond. nih.govrsc.org Transient directing groups are particularly advantageous as they avoid additional protection and deprotection steps. In this context, an aniline (B41778) derivative can react reversibly with the benzaldehyde to form an imine in situ. This imine then acts as a bidentate ligand, coordinating to the palladium center and directing the C-H activation and subsequent bromination to the ortho position. researchgate.netgoogle.com

Table 2: General Components for a Pd-Catalyzed ortho-Halogenation System

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | The active catalyst that facilitates C-H bond cleavage. google.com |

| Halogen Source | N-Bromosuccinimide (NBS) | Provides the bromine atom for the substitution. nih.gov |

| Directing Group | Aniline derivative (transient) | Forms an imine to direct the catalyst to the ortho position. google.com |

| Additive/Acid | Trifluoroacetic Acid (TFA) | Can facilitate catalyst turnover and imine formation. google.com |

| Solvent | 1,2-Dichloroethane (DCE) | A common solvent for C-H activation reactions. google.comorganic-chemistry.org |

Conversions from Related Benzaldehyde Derivatives

The target compound can also be synthesized by transforming other appropriately substituted benzaldehydes, most notably through the conversion of an amino group.

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction provides a robust pathway to this compound from two potential precursors: 2-amino-4-iodobenzaldehyde (B12331491) or 4-amino-2-bromobenzaldehyde.

The general procedure involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in a strong mineral acid like HBr or HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Displacement: The resulting diazonium salt is then treated with a copper(I) halide (CuBr or CuI) to displace the diazonium group (N₂) with the corresponding halide. nih.gov

This method is advantageous because the amino precursors can often be prepared with high regioselectivity, allowing for precise placement of the halogens in the final product.

Table 3: Synthetic Routes via Sandmeyer Reaction

| Starting Material | Step 1: Diazotization Reagents | Step 2: Displacement Reagent | Product |

|---|---|---|---|

| 2-Amino-4-iodobenzaldehyde | NaNO₂, HBr (aq) | Copper(I) Bromide (CuBr) | This compound |

| 4-Amino-2-bromobenzaldehyde | NaNO₂, HCl (aq) | Potassium Iodide (KI) | This compound |

Note: While CuI is often used for iodination, displacement of the diazonium group with iodide can also be achieved with potassium iodide, often without a copper catalyst. organic-chemistry.org

Another potential, though less common, transformation is a Finkelstein-type halogen exchange reaction. For example, a precursor like 2,4-dibromobenzaldehyde (B1584873) could be treated with an iodide salt (e.g., KI), often with a copper(I) catalyst, to selectively exchange one of the bromine atoms for iodine. guidechem.comchemicalbook.com Achieving selectivity for the C4 position over the C2 position would be a critical challenge in such an approach.

Formylation Reactions of Halogenated Aromatics

The introduction of a formyl group (-CHO) onto a halogenated aromatic ring is a crucial step in the synthesis of this compound. A prominent and effective method for this transformation is the ortho-lithiation of a dihalogenated benzene (B151609) precursor, followed by quenching with a suitable formylating agent. thieme-connect.dewikipedia.org The typical starting material for this synthesis is 1-bromo-3-iodobenzene (B1265593). nist.gov

The process, known as directed ortho metalation (DoM), utilizes an organolithium reagent, such as n-butyllithium (n-BuLi), to selectively deprotonate the aromatic ring at the position ortho (adjacent) to a directing group. wikipedia.org In the case of 1-bromo-3-iodobenzene, the bromine atom serves as the directing metalation group (DMG), guiding the lithium to the C2 position due to its ability to coordinate with the lithium atom. thieme-connect.de This regioselectivity is pivotal, as it ensures the formyl group is introduced at the desired location. nih.gov

The reaction is initiated by treating 1-bromo-3-iodobenzene with n-BuLi in an anhydrous aprotic solvent, most commonly tetrahydrofuran (B95107) (THF), at a very low temperature, typically -78 °C. This low temperature is essential to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate. Once the lithiation is complete, an electrophile is added to introduce the aldehyde functionality. N,N-Dimethylformamide (DMF) is almost exclusively used for this purpose. thieme-connect.de The aryllithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, this compound.

A representative reaction scheme is detailed below:

Lithiation : 1-bromo-3-iodobenzene is dissolved in THF and cooled to -78 °C.

Addition of Base : n-Butyllithium (n-BuLi) is added dropwise, leading to the formation of 2-bromo-4-iodo-1-lithiated benzene.

Formylation : N,N-Dimethylformamide (DMF) is added to the reaction mixture.

Quenching : The reaction is warmed to room temperature and quenched with an aqueous solution to hydrolyze the intermediate and yield this compound. beilstein-journals.org

This methodology has been successfully applied to generate the target compound in high yields, with reports indicating up to 90% efficiency under optimal conditions. beilstein-journals.org

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing impurities.

Key Optimization Parameters:

Temperature : Maintaining a low temperature, specifically -78 °C, during the lithiation step is critical. At higher temperatures, the organolithium intermediate can become unstable, leading to side reactions such as halogen-lithium exchange or decomposition.

Solvent : The choice of solvent is important for solvating the organolithium intermediate and controlling reactivity. Anhydrous tetrahydrofuran (THF) is the most commonly used solvent due to its ability to coordinate with the lithium ion and its low freezing point. The solvent must be completely dry, as any trace of water will quench the highly basic n-BuLi and the aryllithium intermediate.

Reagent Purity and Stoichiometry : The purity of the starting material, 1-bromo-3-iodobenzene, and the organolithium reagent is paramount. The stoichiometry of n-BuLi is also a key factor; typically, a slight excess is used to ensure complete deprotonation of the aromatic ring.

Reaction Time : The duration of both the lithiation and formylation steps influences the final yield. The lithiation is generally rapid, often completed within one hour. beilstein-journals.org The subsequent reaction with DMF may require several hours to proceed to completion, with reaction times of up to 10 hours being reported to achieve high yields. beilstein-journals.org

The following table summarizes typical reaction conditions used in the synthesis of this compound via ortho-lithiation and formylation.

| Parameter | Condition | Rationale |

| Starting Material | 1-Bromo-3-iodobenzene | Provides the required halogen substitution pattern. |

| Reagent | n-Butyllithium (n-BuLi) | Strong base for regioselective ortho-deprotonation. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Efficient and readily available electrophile for formylation. thieme-connect.de |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that stabilizes the aryllithium intermediate. |

| Lithiation Temp. | -78 °C | Ensures stability of the aryllithium intermediate and prevents side reactions. beilstein-journals.org |

| Reaction Time | 1 hour (Lithiation), 10 hours (Formylation) | Allows for complete formation of the intermediate and subsequent reaction. beilstein-journals.org |

| Yield | ~90% | Reflects an optimized and efficient process. beilstein-journals.org |

By carefully controlling these parameters, the synthesis of this compound can be performed with high efficiency and selectivity, providing a reliable route to this valuable chemical intermediate.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Iodobenzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 2-bromo-4-iodobenzaldehyde, readily participating in reduction, oxidation, and condensation reactions.

Reductive Reaction Pathways

Aldehydes can be reduced to primary alcohols, a fundamental transformation in organic synthesis. britannica.com This is typically achieved using various reducing agents. The reduction of this compound yields 2-bromo-4-iodobenzyl alcohol, preserving the halogen substituents on the aromatic ring.

Commonly employed reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that efficiently converts aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. britannica.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.com

The general pathway for the reduction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate.

Table 1: Representative Conditions for the Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-Bromo-4-iodobenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 2-Bromo-4-iodobenzyl alcohol |

| Hydrogen (H₂) / Palladium on Carbon | Ethyl Acetate | 2-Bromo-4-iodobenzyl alcohol |

Oxidative Reaction Pathways

The aldehyde functional group is readily oxidized to a carboxylic acid. The oxidation of this compound results in the formation of 2-bromo-4-iodobenzoic acid. This transformation is a key step in synthesizing various derivatives where a carboxylic acid moiety is required.

A variety of oxidizing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups. organic-chemistry.org Potent oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid are effective, as are milder, more selective reagents. arcjournals.org Modern methods often utilize reagents like Oxone or proceed via metal-free, iodine-catalyzed systems in water. organic-chemistry.orgrsc.org

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acidification | 2-Bromo-4-iodobenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-Bromo-4-iodobenzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water | 2-Bromo-4-iodobenzoic acid |

| N-Hydroxyphthalimide (NHPI) | O₂ (aerobic), organic solvent | 2-Bromo-4-iodobenzoic acid |

Condensation Reactions and Derivative Formation

Condensation reactions involving the aldehyde group are crucial for carbon-carbon bond formation, enabling the extension of the molecule's carbon skeleton. This compound can serve as the electrophilic partner in several such reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction with this compound typically proceeds via nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a substituted alkene. organic-chemistry.org This method is widely used to synthesize α,β-unsaturated compounds. researchgate.net

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comumass.edu The reaction of this compound with a suitable Wittig reagent forms an alkene where the carbonyl oxygen is replaced by the carbon group from the ylide. A key mechanistic feature is the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide byproduct, driving the reaction forward. pitt.edu

Table 3: Examples of Condensation Reactions with this compound

| Reaction Type | Reagent | Base/Catalyst | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine/DBU | 2-(2-Bromo-4-iodobenzylidene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | I₂/K₂CO₃ | Ethyl 2-cyano-3-(2-bromo-4-iodophenyl)acrylate |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | 1-Bromo-4-iodo-2-vinylbenzene |

| Wittig Reaction | (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ | Ethyl 3-(2-bromo-4-iodophenyl)acrylate |

Aromatic Substitution Reactions of the Halogen Moieties

The presence of bromine and iodine on the aromatic ring opens avenues for substitution reactions, allowing for further functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. chemistrysteps.comopenstax.org In this compound, the aldehyde group is a moderate EWG.

The mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. openstax.orgmasterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com

For SNAr to occur, the EWG must be able to stabilize the negative charge of the Meisenheimer complex through resonance. The aldehyde group at position 1 can stabilize a negative charge at the ortho (position 2, where Br is) and para (position 4, where I is) positions. Generally, iodide is a better leaving group than bromide in SNAr reactions. Therefore, under suitable conditions with a strong nucleophile, substitution of the iodine atom is more likely than the bromine atom. However, forcing conditions or specialized catalytic systems, such as those used in directed SNAr reactions, may be necessary to achieve high yields due to the only moderate activation provided by the aldehyde group. rsc.org

Electrophilic Aromatic Substitution Patterns

In this compound, all three substituents are deactivating towards SEAr, meaning the reaction will be slower than with benzene (B151609) itself. The directing effects of the substituents are as follows:

-CHO (formyl group): A meta-director and a moderate deactivator. youtube.com

-Br (bromo) and -I (iodo): Ortho-, para-directors and weak deactivators. wikipedia.org

The positions on the ring are influenced by these competing effects:

Position 3: Meta to the aldehyde and ortho to the iodine.

Position 5: Meta to the aldehyde and ortho to the bromine.

Position 6: Ortho to the aldehyde and para to the iodine.

The powerful meta-directing effect of the aldehyde group, combined with the deactivating nature of the ring, suggests that substitution is most likely to occur at the positions meta to the aldehyde (positions 3 and 5). Between these two, steric hindrance from the adjacent bromine atom at position 2 might slightly favor substitution at position 5. The ortho position to the aldehyde (position 6) is highly deactivated. Therefore, electrophilic substitution on this molecule is predicted to be challenging and would likely yield a mixture of products, primarily at the positions meta to the formyl group. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogens on the aromatic ring of this compound offers the potential for chemoselective cross-coupling reactions. Generally, in palladium-catalyzed processes, the reactivity of aryl halides follows the order I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Suzuki–Miyaura Coupling Applications and Selectivity

The Suzuki–Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be directed with high selectivity to the C-4 position (originally bearing the iodine atom) by careful selection of the palladium catalyst and reaction conditions. The greater ease of oxidative addition of the C-I bond to the palladium(0) catalyst is the primary determinant of this selectivity.

Typical conditions for the selective Suzuki–Miyaura coupling at the C-4 position involve the use of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a suitable solvent system.

Table 1: Selected Examples of Selective Suzuki–Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-4-phenylbenzaldehyde | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Bromo-4-(4-methoxyphenyl)benzaldehyde | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-Bromo-4-(thiophen-2-yl)benzaldehyde | 88 |

The resulting 2-bromo-4-arylbenzaldehydes are valuable intermediates that can undergo a second cross-coupling reaction at the C-2 position, allowing for the synthesis of unsymmetrically substituted biaryl or heteroaryl benzaldehydes.

Heck Reaction Pathways and Intramolecular Cyclizations

The Heck reaction, involving the coupling of an aryl halide with an alkene, can also be applied to this compound. Similar to the Suzuki-Miyaura coupling, the reaction can be expected to proceed selectively at the more reactive C-I bond under appropriate conditions. The choice of palladium catalyst, ligand, base, and reaction temperature are crucial in controlling the outcome and preventing side reactions.

While intermolecular Heck reactions with this compound are feasible, the molecule is also a precursor for intramolecular cyclization reactions. For instance, if a suitable alkene moiety is introduced into the molecule, an intramolecular Heck reaction can lead to the formation of cyclic structures. The regioselectivity of the alkene insertion and subsequent β-hydride elimination are key factors in determining the final product.

Other Palladium- and Copper-Catalyzed Processes

Beyond Suzuki-Miyaura and Heck reactions, this compound is a substrate for a variety of other palladium- and copper-catalyzed transformations. These include Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination, and various carbonylation reactions.

The chemoselectivity for the C-I bond generally holds in these palladium-catalyzed reactions. For instance, a selective Sonogashira coupling at the C-4 position can be achieved to introduce an alkynyl group.

Copper-catalyzed reactions, while sometimes less predictable in terms of chemoselectivity between different halogens, can also be employed. For example, copper-catalyzed Ullmann-type couplings can be utilized to form C-O, C-N, or C-S bonds. The specific reaction conditions, including the copper source, ligand, and temperature, will dictate the reactivity and selectivity. A notable application is the copper-catalyzed Sonogashira coupling, which can sometimes offer different reactivity profiles compared to palladium-catalyzed systems.

Domino, Cascade, and Multicomponent Reactions Incorporating this compound

The multifunctional nature of this compound makes it an excellent starting material for domino, cascade, and multicomponent reactions, allowing for the rapid construction of complex molecular scaffolds in a single synthetic operation. These processes often rely on the sequential and selective reaction of the different functional groups present in the molecule.

A common strategy involves an initial cross-coupling reaction at the C-I bond, followed by a subsequent transformation involving either the remaining C-Br bond or the aldehyde functionality. For instance, a Sonogashira coupling at the C-4 position can be followed by an intramolecular cyclization involving the aldehyde, leading to the formation of heterocyclic systems.

One documented example involves a domino Sonogashira coupling followed by an intramolecular 5-exo-dig cyclization. While the specific substrate was an o-bromobenzyl tertiary alcohol, the principle can be extended to derivatives of this compound where the aldehyde is first converted to a suitable nucleophile-containing side chain.

Multicomponent reactions (MCRs) involving this compound can lead to a high degree of molecular diversity. For example, the aldehyde group can participate in classic MCRs such as the Ugi or Biginelli reaction, with the halogenated aromatic ring serving as a handle for further diversification through subsequent cross-coupling reactions.

Table 2: Illustrative Domino Reaction Sequence Starting from a this compound Derivative

| Step | Reaction Type | Reactants | Product | Key Features |

| 1 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Bromo-4-alkynylbenzaldehyde | Selective C-I bond activation |

| 2 | Intramolecular Cyclization | Acid or base catalyst | Fused heterocyclic system | Aldehyde participation in ring formation |

These examples highlight the synthetic potential of this compound as a building block for the efficient synthesis of complex and diverse chemical entities. The ability to control the reactivity of its multiple functional groups through careful selection of reaction conditions is key to its utility in modern synthetic organic chemistry.

Strategic Utility As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery

The unique structural features of 2-Bromo-4-iodobenzaldehyde make it a valuable intermediate in the synthesis of pharmaceutically active compounds and the exploration of new drug candidates.

Intermediate for the Formation of Advanced Drug Candidates

The dihalogenated benzaldehyde (B42025) scaffold is a key component in the synthesis of various therapeutic agents. For instance, related dihalobenzaldehydes are utilized in the preparation of prostaglandin D2 (PGD2) receptor antagonists nih.govresearchgate.net. PGD2 is a mediator of inflammatory responses, and its receptor antagonists are investigated for the treatment of allergic diseases such as asthma and allergic rhinitis nih.gov. The synthesis of these antagonists often involves a series of reactions where the aldehyde and halogen functionalities of a substituted benzaldehyde are sequentially modified to build the final complex structure nih.govresearchgate.net.

Furthermore, a related compound, 2-bromo-4-fluorobenzaldehyde (B1271550), has been cited as an important intermediate in the synthesis of benzylamine analog derivatives for the treatment of depression. This highlights the potential of the 2-bromo-4-halobenzaldehyde core in the development of novel central nervous system (CNS) agents. The ability to perform selective cross-coupling reactions at the halogen positions allows for the introduction of diverse molecular fragments, leading to the generation of libraries of compounds for screening and optimization of biological activity.

Contribution to Medicinal Chemistry Scaffolds

In medicinal chemistry, a scaffold is a core molecular structure to which various substituents are attached to create a library of related compounds for biological screening. The 2-bromo-4-iodophenyl moiety of this compound serves as a versatile scaffold. The differential reactivity of the C-I and C-Br bonds allows for the systematic and combinatorial attachment of different chemical groups at these two positions. This approach, often referred to as "scaffold decoration," is a powerful strategy in drug discovery to explore the structure-activity relationships (SAR) of a compound series and to optimize properties such as potency, selectivity, and pharmacokinetic profile. The aldehyde group can be further transformed into a variety of other functional groups, adding another layer of diversity to the generated molecules.

Applications in Agrochemical Development

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the structural motifs present in this compound are found in various classes of pesticides and herbicides. Halogenated aromatic compounds are a cornerstone in the agrochemical industry due to their enhanced biological activity and metabolic stability. The ability to introduce diverse functionalities through cross-coupling reactions at the bromine and iodine positions makes this and similar compounds attractive starting materials for the discovery of new agrochemicals. The development of novel herbicides, fungicides, and insecticides often relies on the synthesis and screening of large libraries of compounds, and versatile building blocks like this compound are valuable tools in this process.

Synthesis of Advanced Materials

The reactivity of this compound also extends to the field of materials science, where it serves as a precursor for the synthesis of functional organic materials.

Precursors for Polymeric and Polyradical Systems

The dihalogenated nature of this compound makes it a suitable monomer for the synthesis of conjugated polymers through various cross-coupling polymerization techniques. For example, Yamamoto and Suzuki polycondensation reactions can be employed to create polymers with alternating aromatic units. The resulting polymers, featuring a backbone of alternating phenyl rings, can exhibit interesting electronic and photophysical properties.

The aldehyde functionality can be further utilized to modify the polymer properties post-polymerization or to introduce specific functionalities. For instance, the aldehyde can be converted to an alkyne or an azide group, which can then be used in "click" chemistry reactions to attach side chains or to cross-link the polymer chains. While the direct synthesis of polyradical systems from this compound is not widely reported, the resulting polymers can be designed to incorporate radical-bearing moieties, leading to materials with potential applications in organic spintronics and energy storage.

Role in Functional Organic Materials Synthesis

This compound is a valuable precursor for the synthesis of a variety of functional organic materials. The aldehyde group can be used to synthesize various chromophores, including stilbenes and Schiff bases, which can exhibit fluorescence and non-linear optical properties. The selective functionalization of the C-I and C-Br bonds allows for the precise tuning of the electronic properties of these molecules.

For example, Sonogashira coupling at the iodine position can introduce an acetylene unit, which can then be further elaborated to create extended π-conjugated systems. Such systems are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) sigmaaldrich.comdrpress.org. The bromine atom can then be used to attach the molecule to a surface or to another molecular component. The ability to construct complex, well-defined molecular architectures makes this compound a key building block in the development of next-generation organic electronic materials.

Development of Specialty Chemicals and Fine Reagents

This compound is a key intermediate in the synthesis of complex organic molecules, serving as a versatile building block for a variety of specialty chemicals and fine reagents. nbinno.com Its utility stems from the distinct reactivity of the functional groups present on the benzene (B151609) ring: the aldehyde, the bromo substituent, and the iodo substituent. The presence of two different halogen atoms allows for selective, stepwise functionalization, making it a valuable precursor for creating sophisticated molecular architectures. nbinno.com

The aldehyde group is an active functional group that can participate in a wide range of chemical reactions, including oxidation, reduction, and condensation. guidechem.com This reactivity, combined with the differential reactivity of the carbon-bromine and carbon-iodine bonds in cross-coupling reactions, provides a powerful platform for synthetic chemists. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic systems, such as Suzuki and Sonogashira couplings. This allows for selective reaction at the 4-position, leaving the bromine at the 2-position available for subsequent transformations.

This strategic utility is leveraged in the production of fine chemicals used in pharmaceutical research, materials science, and agrochemical development. nbinno.com For instance, it serves as a foundational component in the synthesis of heterocyclic compounds, dyes, and functional materials. nbinno.com The ability to precisely introduce different substituents onto the benzaldehyde core enables the fine-tuning of the electronic and steric properties of the target molecules, which is crucial for developing new materials with specific optical or electronic properties and for creating complex active pharmaceutical ingredients (APIs). nbinno.com

The development of novel synthetic methodologies continues to expand the applications of this compound and its derivatives in creating compounds with novel structures. guidechem.com Its role as a critical intermediate helps advance the fields of medicinal chemistry, natural product chemistry, and materials chemistry by enabling the construction of complex and functionally diverse molecules. guidechem.com

Below is a table summarizing some of the key synthetic transformations involving this compound in the development of specialty chemicals.

| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Structure | Application Area |

| Suzuki Coupling | C-I bond | Palladium catalyst, boronic acid | Biaryl aldehyde | Pharmaceuticals, Materials Science |

| Sonogashira Coupling | C-I bond | Palladium/Copper catalyst, terminal alkyne | Alkynyl-substituted bromo-benzaldehyde | Organic Electronics, Dyes |

| Heck Reaction | C-I bond | Palladium catalyst, alkene | Alkenyl-substituted bromo-benzaldehyde | Fine Chemicals |

| Buchwald-Hartwig Amination | C-Br bond | Palladium catalyst, amine | Amino-substituted iodo-benzaldehyde | Agrochemicals, Pharmaceuticals |

| Aldehyde Condensation | Aldehyde group | Active methylene (B1212753) compound, base | α,β-Unsaturated aldehyde derivative | Chemical Intermediates |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-bromo-4-iodobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shift (δ) of the aldehydic proton is anticipated to appear in the downfield region, typically between 9.5 and 10.5 ppm, owing to the deshielding effect of the carbonyl group.

The aromatic region will display signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The electron-withdrawing effects of the bromine and iodine atoms, along with the aldehyde group, will influence their chemical shifts. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-5. The proton at position 5 (H-5) will likely appear as a doublet of doublets, being coupled to both H-3 and H-6. The proton at position 6 (H-6) should also be a doublet, coupled to H-5. The expected coupling constants (J) for ortho-coupling are typically in the range of 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 - 10.2 | s | - |

| H-3 | 7.8 - 8.0 | d | ~2 |

| H-5 | 7.6 - 7.8 | dd | ~8, ~2 |

| H-6 | 7.4 - 7.6 | d | ~8 |

Note: Predicted values are based on the analysis of similar substituted benzaldehydes.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing between 185 and 195 ppm.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine (C-4) is expected to be at a relatively upfield position compared to the other substituted carbons due to the heavy atom effect. The carbon attached to the bromine (C-2) will also have a characteristic chemical shift. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) will have shifts determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 192 |

| C-1 | 135 - 137 |

| C-2 | 125 - 127 |

| C-3 | 139 - 141 |

| C-4 | 98 - 100 |

| C-5 | 130 - 132 |

| C-6 | 133 - 135 |

Note: Predicted values are based on the analysis of similar substituted benzaldehydes.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between coupled protons. slideshare.netyoutube.com Specifically, cross-peaks would be observed between H-5 and H-6 (ortho-coupling) and between H-5 and H-3 (meta-coupling), confirming their spatial proximity. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com For this compound, this would allow for the direct assignment of the carbon signals for C-3, C-5, and C-6 based on the previously assigned chemical shifts of their attached protons (H-3, H-5, and H-6). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. nih.govyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the aldehydic proton would show correlations to C-1 and C-6. H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-6 would correlate with C-1, C-2, C-4, and C-5. These correlations would definitively confirm the substitution pattern on the aromatic ring. nih.govyoutube.com

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high accuracy. measurlabs.com For this compound (C₇H₄BrIO), the calculated exact mass is 309.8490 g/mol . nih.gov HRMS analysis would provide an experimental mass value very close to this theoretical value, confirming the elemental composition and ruling out other potential molecular formulas. The high resolution also allows for the clear observation of the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I), further corroborating the identity of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. researchgate.net While this compound itself might be more amenable to other ionization techniques like electron ionization (EI), ESI-MS is highly valuable for the characterization of its derivatives. For instance, derivatives formed through reactions of the aldehyde group can be readily analyzed by ESI-MS. nih.govnih.gov This technique typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight of the derivatives. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the parent ion, providing valuable structural information about the derivative. nih.gov

Theoretical and Computational Investigations of 2 Bromo 4 Iodobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular energy, and other key chemical characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study on 2-bromo-4-iodobenzaldehyde would focus on using the electron density to determine the molecule's properties.

Key areas of investigation in a DFT study include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP map would likely show a negative potential around the electronegative oxygen atom of the aldehyde group, indicating a site prone to electrophilic attack.

To illustrate the typical outputs of such a study, the following table presents DFT-calculated electronic properties for a related compound, 5-Bromo-2-Hydroxybenzaldehyde, which demonstrates the type of data that would be generated for this compound.

| Parameter | Representative Value (for 5-Bromo-2-Hydroxybenzaldehyde) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.2 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 2.2 eV |

| Electronegativity | 4.5 eV |

| Chemical Hardness | 2.3 eV |

| Chemical Softness | 0.43 eV⁻¹ |

| Electrophilicity Index | 4.4 eV |

This interactive table shows representative data for a similar compound to illustrate the outputs of DFT calculations.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) provide a rigorous way to calculate molecular properties.

For this compound, ab initio calculations would be used to accurately determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal how the bulky bromine and iodine substituents, along with the aldehyde group, influence the planarity and geometry of the benzene (B151609) ring. Studies on other ortho-substituted benzaldehydes have shown that steric hindrance from the ortho substituent can cause the aldehyde group to twist out of the plane of the aromatic ring. nih.gov An ab initio approach would precisely quantify this effect. The results are often used as a benchmark for less computationally expensive methods like DFT.

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound involves constructing a three-dimensional model to simulate its behavior. A key component of this is conformational analysis, which aims to identify the most stable arrangement of atoms in the molecule (i.e., the lowest energy conformer).

The primary flexible bond in this compound is the C-C bond connecting the aldehyde group to the benzene ring. Rotation around this bond gives rise to different conformers. Theoretical studies on similar halobenzaldehydes have identified two primary planar conformers: O-trans and O-cis, depending on the orientation of the carbonyl oxygen relative to the ortho substituent (in this case, the bromine atom). researchgate.net

Computational methods can map the potential energy surface by systematically rotating the aldehyde group. This analysis would determine the energy barriers between conformers and identify the global minimum energy structure. For this compound, it is expected that the O-trans conformer, where the oxygen is directed away from the bulky bromine atom, would be sterically favored and thus more stable.

Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most likely sites for chemical attack and the energy changes associated with potential reactions.

Reactivity and Selectivity: The electronic parameters derived from DFT, such as the HOMO-LUMO distribution and MEP maps, are crucial for predicting reactivity. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the carbon atom of the carbonyl group is expected to be an electrophilic site, while the oxygen atom and the electron-rich regions of the aromatic ring would be nucleophilic.

Fukui functions can also be calculated to provide a more quantitative measure of local reactivity, indicating the change in electron density at a specific atom upon the addition or removal of an electron. This helps in predicting the regioselectivity of reactions like electrophilic aromatic substitution.

Reaction Energetics: Theoretical methods can be used to calculate the thermodynamics and kinetics of potential reactions. By modeling the transition state structures and calculating their energies, chemists can determine the activation energy for a reaction, which is related to the reaction rate. For example, the energetics of nucleophilic addition to the carbonyl group or substitution reactions at the halogen sites could be computed to predict the most favorable reaction pathway. This allows for a theoretical screening of potential reactions before performing them in a laboratory.

Spectroscopic Parameter Computations

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

For this compound, DFT calculations would be employed to compute its vibrational frequencies. This results in a theoretical infrared (IR) and Raman spectrum. By comparing the calculated spectrum with an experimental one, each vibrational mode (e.g., C=O stretch, C-H bend, C-Br stretch) can be assigned to a specific peak. Studies on similar molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) have shown excellent agreement between theoretical and experimental IR spectra, particularly for the prominent carbonyl stretching mode. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are essential for assigning signals in experimental NMR spectra and confirming the molecular structure. The calculations would predict how the electron-withdrawing and steric effects of the bromine, iodine, and aldehyde groups influence the chemical environment of each proton and carbon atom in the molecule.

The following table provides an example of calculated vs. experimental vibrational frequencies for a related dihalobenzaldehyde, illustrating the data that would be generated.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (for 2-fluoro-4-bromobenzaldehyde) | Experimental Frequency (cm⁻¹) (for 2-fluoro-4-bromobenzaldehyde) |

| C-H stretch (aldehyde) | 2872 | 2868 |

| C=O stretch | 1705 | 1701 |

| C-C stretch (ring) | 1595 | 1593 |

| C-H in-plane bend | 1388 | 1390 |

| C-F stretch | 1235 | 1234 |

| C-Br stretch | 670 | 671 |

This interactive table presents data for a related compound to exemplify the output of spectroscopic parameter computations.

Future Research Directions and Emerging Applications of 2 Bromo 4 Iodobenzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-bromo-4-iodobenzaldehyde is geared towards methods that are not only efficient but also environmentally benign. Research is moving away from traditional multi-step syntheses that often involve harsh reagents and significant waste production.

Key areas of development include:

Palladium-Catalyzed Carbonylation: Novel ligand-dependent, palladium-catalyzed carbonylation techniques are being explored for the direct formylation of dihalobenzenes. researchgate.net These methods aim to introduce the aldehyde group selectively and efficiently, potentially reducing the number of synthetic steps required. By using precursors like 1-bromo-3-iodobenzene (B1265593), researchers are working to develop one-pot processes that offer high yields and selectivity, minimizing the need for intermediate purification. researchgate.net

Biocatalytic Approaches: Biocatalysis is emerging as a powerful tool for sustainable synthesis. rsc.org The use of enzymes, such as engineered oxidases or halogenases, could provide a highly selective and environmentally friendly route to this compound. Research into enzymes like styrene (B11656) oxide isomerase, which can produce α-aryl aldehydes, showcases the potential for biocatalytic cascades in generating complex aldehyde intermediates under mild, aqueous conditions. nih.gov This approach avoids the use of toxic heavy metals and harsh oxidizing agents commonly found in classical synthesis. rsc.orgacs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Developing a flow process for the synthesis of this compound could enable precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and reduced waste generation compared to batch processing.

Table 1: Comparison of Synthetic Methodologies for Halogenated Benzaldehydes

| Methodology | Traditional Synthesis | Emerging Sustainable Methods |

|---|---|---|

| Key Reactions | Multi-step processes involving aggressive halogenating agents (e.g., Br₂, I₂) and strong oxidants (e.g., chromium reagents). | Palladium-catalyzed formylation, biocatalytic oxidation/halogenation, direct C-H functionalization. |

| Reagents | Often involves toxic and hazardous materials, heavy metals. | Utilizes greener reagents, catalysts (e.g., palladium, enzymes), and milder oxidants (e.g., O₂, H₂O₂). |

| Solvents | Relies on volatile and often toxic organic solvents (e.g., chlorinated hydrocarbons). | Focus on green solvents like water, bio-derived alcohols, or supercritical CO₂. wikipedia.orgresearchgate.net |

| Waste Profile | Generates significant amounts of hazardous waste; low atom economy. | Aims for minimal waste (high atom economy), with byproducts like water; easier catalyst recovery and reuse. nih.gov |

| Efficiency | Can suffer from lower yields and require extensive purification. | Higher yields, greater selectivity, and often simplified purification processes. |

Expanded Applications in Interdisciplinary Fields

The unique structure of this compound, with its differentially reactive halogen sites, makes it an ideal precursor for a range of advanced materials and pharmaceuticals. Future research is focused on leveraging this property in several interdisciplinary fields.

Materials Science: Dihalogenated aromatic compounds are crucial for creating novel organic electronic materials. This compound can serve as a key building block for synthesizing organic light-emitting diodes (OLEDs), specifically for blue light-emitting materials, where precise tuning of the molecular structure is essential for achieving desired photophysical properties. apolloscientific.co.uk Furthermore, it can be used to construct specialized linkers for Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.orgmdpi.com The aldehyde functional group allows for post-synthetic modification within the MOF structure, enabling the creation of highly tailored materials.

Medicinal Chemistry: As a versatile intermediate, this compound is a valuable starting point for the synthesis of complex pharmaceutical compounds. nbinno.com Its structure can be elaborated through sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to build the scaffolds of new drug candidates. Research is ongoing in its application for synthesizing novel agents for oncology and other therapeutic areas where complex, multi-substituted aromatic cores are required. apolloscientific.co.uk

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex heterocyclic and carbocyclic molecules. The reactivity of bromoaldehydes makes them useful starting materials for palladium-catalyzed annulation reactions to create these frameworks, suggesting a potential application for this compound in the agrochemical industry. researchgate.net

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Specific Application Area | Role of this compound |

|---|---|---|

| Materials Science | Organic Electronics (OLEDs) | Precursor for synthesizing blue light-emitting organic molecules. apolloscientific.co.uk |

| Metal-Organic Frameworks (MOFs) | Building block for functionalized organic linkers for gas sorption and catalysis. rsc.orgcarnegiescience.edu | |

| Medicinal Chemistry | Drug Discovery (e.g., Oncology) | Versatile scaffold for creating complex, multi-substituted aromatic drug candidates. apolloscientific.co.uk |

| Heterocyclic Synthesis | Starting material for constructing bioactive heterocyclic ring systems. sigmaaldrich.com |

| Agrochemicals | Pesticide/Herbicide Development | Intermediate for synthesizing novel carbocyclic and heterocyclic active ingredients. researchgate.net |

Integration into Green Chemistry Protocols and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The integration of this compound synthesis and its subsequent use into these protocols is a major area of future research.

Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Methodologies like catalytic C-H activation or one-pot tandem reactions, which build complexity without the need for isolating intermediates, are key to this approach. researchgate.net For example, a one-pot allylboration–Heck reaction of 2-bromobenzaldehydes has been developed for the efficient synthesis of functionalized indanols, demonstrating a streamlined and atom-economical process. acs.org

Renewable Feedstocks and Biocatalytic Cascades: Looking further ahead, research aims to connect the synthesis of platform chemicals like this compound to renewable feedstocks. While challenging, the ultimate goal is to move away from petroleum-based starting materials. Combining this with multi-enzyme biocatalytic cascades could enable the sustainable production of highly complex molecules from simple, bio-based precursors in a single vessel, representing a paradigm shift in sustainable chemical manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Bromo-4-iodobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation or directed ortho-metalation strategies. For example, bromine and iodine substituents can be introduced sequentially using regioselective electrophilic substitution. Reaction parameters like temperature (0–5°C for bromination) and catalysts (e.g., Pd for cross-coupling) significantly affect regioselectivity and purity. Post-synthesis purification via column chromatography (hexane/EtOAc) is recommended .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dry place away from oxidizing agents.

Q. How can this compound serve as a building block in organic synthesis?

- Methodology : The aldehyde and halogen groups enable diverse transformations:

- Suzuki-Miyaura coupling : Iodo/bromo substituents react with aryl boronic acids under Pd catalysis.

- Nucleophilic substitution : Bromine can be replaced with amines or thiols.

- Aldol condensation : The aldehyde group participates in C–C bond formation.

Example: Synthesis of 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone via condensation with pyrrolidinone derivatives .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL or WinGX refine the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction data can be processed using SHELXL for structure solution and refinement. WinGX provides a suite for symmetry analysis and hydrogen bonding network visualization. For halogen-rich compounds, anisotropic displacement parameters for Br/I atoms improve accuracy .

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and halogen bonding interactions. Software like Gaussian or ORCA can model substituent effects on reactivity .

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodology : Iodine’s higher electronegativity and larger atomic radius make the 4-position more reactive in Pd-catalyzed couplings. Steric hindrance at the 2-bromo position may favor reactions at the 4-iodo site. Kinetic vs. thermodynamic control should be assessed via NMR monitoring .

Q. How can contradictory data in reaction yields be resolved when using this compound in multi-step syntheses?

- Methodology : Systematic optimization of:

- Catalyst loading : 1–5 mol% Pd(PPh₃)₄.

- Solvent polarity : DMF vs. THF for solubility vs. reaction rate.

- Temperature : 60–100°C for thermal activation.

Use Design of Experiments (DoE) to identify critical factors and interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.